molecular formula C9H12N2O3 B12977757 2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Cat. No.: B12977757
M. Wt: 196.20 g/mol
InChI Key: OCOJYLFTBGWVRA-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a pyrimidine derivative characterized by a dihydropyrimidinone core substituted with a tert-butyl group at the 2-position and a carboxylic acid moiety at the 4-position. Its structure combines steric bulk (tert-butyl) and hydrogen-bonding capacity (carboxylic acid), which may influence its solubility, stability, and biological interactions.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

2-tert-butyl-6-oxo-1H-pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c1-9(2,3)8-10-5(7(13)14)4-6(12)11-8/h4H,1-3H3,(H,13,14)(H,10,11,12)

InChI Key

OCOJYLFTBGWVRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=CC(=O)N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with urea in the presence of a base, followed by cyclization and oxidation steps to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Table 1: Common Synthetic Methods for 2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

MethodDescription
CondensationReaction of pyrimidine derivatives with carboxylic acids.
OxidationUse of potassium permanganate to introduce keto groups.
ReductionLithium aluminum hydride to reduce functional groups.
CyclizationHeating or catalytic methods to form the dihydropyrimidine ring structure.

Chemical Reactions Involving this compound

This compound can participate in various chemical reactions due to its functional groups:

Nucleophilic Substitution

The presence of the carboxylic acid group allows for nucleophilic substitution reactions, where nucleophiles can attack the carbonyl carbon.

Esterification

Under acidic conditions, the carboxylic acid can react with alcohols to form esters, which may have different biological activities.

Decarboxylation

Heating or treatment with strong acids can lead to decarboxylation, resulting in the formation of derivatives with altered activity profiles.

Table 2: Key Reactions of this compound

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBasic conditionsSubstituted pyrimidines
EsterificationAcidic conditions with alcoholsEsters
DecarboxylationHeat or strong acidsModified pyrimidines

Xanthine Oxidase Inhibition

This compound has been studied for its potential as a xanthine oxidase inhibitor, which is beneficial in treating conditions such as gout and hyperuricemia by reducing uric acid levels .

Antiviral and Anticancer Potential

Due to its structural features, it may also have applications in developing antiviral and anticancer agents by targeting specific enzymes involved in nucleic acid synthesis .

Table 3: Biological Activities of this compound

Activity TypeTarget Enzyme/PathwayPotential Application
Xanthine Oxidase InhibitionXanthine oxidaseTreatment of gout
Antiviral ActivityViral replication pathwaysAntiviral drug development
Anticancer ActivityNucleic acid synthesis enzymesCancer treatment research

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Dihydropyrimidine derivatives, including 2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, have been studied for their diverse biological activities. They exhibit properties such as:

  • Antimicrobial Activity : Research has shown that certain dihydropyrimidine derivatives can inhibit the growth of various pathogens. For instance, studies indicate that modifications in the dihydropyrimidine structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : Some derivatives have demonstrated significant cytotoxic effects against cancer cell lines. For example, a study reported that specific dihydropyrimidines could induce apoptosis in human promyelocytic leukemia cells, showcasing potential as anticancer agents .

Case Study: Synthesis and Evaluation
A recent study focused on synthesizing 6-unsubstituted 2-aryl-dihydropyrimidines via a palladium-catalyzed reaction. The synthesized compounds were evaluated for their biological activities, revealing that certain derivatives had an IC50 value of less than 100 nM against cancer cells, indicating potent anticancer properties .

Agricultural Applications

Pesticidal Activity
Dihydropyrimidine compounds have been explored for their potential as pesticides. Studies have shown that certain derivatives can act as effective insecticides or fungicides. For example, modifications to the dihydropyrimidine structure may enhance its ability to disrupt pest metabolism or inhibit fungal growth.

Case Study: Field Trials
Field trials conducted with specific dihydropyrimidine derivatives demonstrated significant reductions in pest populations while maintaining crop health. These findings suggest that such compounds could be integrated into sustainable agricultural practices to manage pest resistance effectively.

Material Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study: Composite Materials
Research has indicated that incorporating this compound into polymer composites results in materials with improved thermal properties and mechanical strength compared to traditional polymers. These materials are being explored for applications in packaging and automotive industries.

Data Summary

Application Area Key Findings References
Medicinal ChemistryAntimicrobial and anticancer properties demonstrated; significant cytotoxicity against cancer cell lines
Agricultural ScienceEffective insecticide/fungicide potential; field trials show reduced pest populations
Material ScienceEnhanced thermal stability and mechanical strength in polymer composites

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites and modulate the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid with structurally related pyrimidine derivatives, focusing on substituents, physicochemical properties, and functional roles:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound tert-Butyl (C4H9) at 2-position Not explicitly provided Potential intermediate for antiviral agents; steric hindrance from tert-butyl may enhance metabolic stability.
2-(2,2-Dimethylcyclopropyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid 2,2-Dimethylcyclopropyl at 2-position 208.21 Cyclopropyl group introduces ring strain, potentially enhancing reactivity in synthesis.
2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid 4-Fluorophenyl at 2-position Not provided Fluorine substitution improves lipophilicity and bioavailability; used in kinase inhibitor research.
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro (Cl) and methyl (CH3) at 2- and 6-positions Not provided Electrophilic chloro group enhances reactivity for nucleophilic substitution; methyl improves solubility.
Raltegravir (pharmaceutical analog) 1-Methyl-2-{1-methyl-1-[(5-methyl-[1,3,4]oxadiazole-2-carbonyl)amino]ethyl} substituents 482.43 (monohydrate) HIV integrase inhibitor; demonstrates the therapeutic potential of dihydropyrimidine-4-carboxylic acid derivatives.

Key Observations:

Fluorophenyl: Enhances membrane permeability via increased lipophilicity, as seen in fluorinated analogs . Chloro/Methyl: Balances reactivity (Cl) with solubility (CH3), useful in synthetic intermediates .

Pharmacological Relevance :

  • Raltegravir’s success underscores the importance of dihydropyrimidine-4-carboxylic acid derivatives in drug design, particularly when paired with substituents like oxadiazole for target binding .

Synthetic Utility :

  • Cyclopropyl-substituted derivatives (e.g., 2-(2,2-dimethylcyclopropyl)) may serve as precursors for strained intermediates in ring-opening reactions .

Research Findings and Data Gaps

  • Solubility and Stability : While tert-butyl groups generally improve metabolic stability, experimental data on aqueous solubility and pKa values for the title compound are absent in the evidence.
  • Biological Activity: No direct studies on the antiviral or enzyme-inhibitory activity of this compound were identified, though its structural similarity to raltegravir suggests plausible utility in integrase inhibition .

Biological Activity

2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is a compound belonging to the pyrimidine family, which has garnered attention for its potential biological activities. Pyrimidine derivatives are known for their roles in various therapeutic areas, including anti-cancer, anti-inflammatory, and anti-viral applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H12N2O3\text{C}_9\text{H}_{12}\text{N}_2\text{O}_3

This compound features a pyrimidine ring with a tert-butyl group and a carboxylic acid functional group, contributing to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis. Pyrimidine derivatives often act as inhibitors of:

  • Thymidylate Synthase : Essential for DNA synthesis.
  • Dihydrofolate Reductase : Involved in the folate metabolism pathway.
  • Reverse Transcriptase : Critical in viral replication processes.

Anti-Cancer Activity

Research indicates that pyrimidine derivatives exhibit significant anti-cancer properties. For instance, related compounds have shown potent inhibitory effects on cancer cell proliferation. A study highlighted that certain pyrimidine derivatives demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound's anti-inflammatory potential is supported by studies indicating that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes. Specifically, compounds with similar structures have demonstrated significant COX-2 inhibition, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may reduce inflammation through similar mechanisms.

Antiviral Activity

Pyrimidines have been explored for their antiviral properties, particularly against RNA viruses. Some derivatives have shown effectiveness against influenza virus strains by inhibiting viral replication . The potential for this compound to exhibit antiviral activity warrants further investigation.

Structure–Activity Relationships (SAR)

Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological activity. Modifications to the pyrimidine ring or substituents can significantly influence potency and selectivity. For example:

CompoundModificationIC50 (µM)Activity Type
Compound ANo tert-butyl0.5Anti-cancer
Compound BMethyl instead of tert-butyl0.8Anti-inflammatory
Compound CAdditional halogen0.3Antiviral

These findings indicate that structural modifications can enhance or diminish biological activities .

Case Studies

Several studies have investigated related pyrimidine compounds:

  • Anti-cancer Study : A derivative similar to this compound was tested on MDA-MB-231 breast cancer cells and showed a significant reduction in cell viability with an IC50 of 0.126 µM .
  • Anti-inflammatory Study : In vivo models demonstrated that a related compound significantly reduced paw edema in carrageenan-induced inflammation models, showcasing its potential as an effective anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(tert-Butyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Start with tert-butyl pyrimidine derivatives as intermediates (e.g., tert-butyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate, as in ) via acid-catalyzed cyclization. Use anhydrous conditions to minimize hydrolysis.
  • Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).
  • Validation : Confirm purity via HPLC (≥95% purity threshold) and structural integrity via 1H^1H-NMR (e.g., tert-butyl proton signals at δ 1.4–1.5 ppm) and FT-IR (C=O stretch at ~1700 cm1^{-1}) .

Q. How should researchers characterize the physicochemical properties of this compound?

  • Methodology :

  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., hydrolysis of the tert-butyl group) .
  • Thermal Analysis : Use differential scanning calorimetry (DSC) to identify melting points and polymorphic transitions .

Advanced Research Questions

Q. What experimental designs are optimal for studying the enzyme inhibition mechanisms of this compound?

  • Methodology :

  • Assay Design : Use fluorometric or spectrophotometric assays (e.g., NADH-coupled systems for dehydrogenases) with varying substrate concentrations. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
  • Data Interpretation : Calculate IC50_{50} values via nonlinear regression (GraphPad Prism). Validate selectivity using a panel of related enzymes (e.g., kinases, phosphatases) to rule off-target effects .
  • Structural Insights : Perform molecular docking (AutoDock Vina) using X-ray crystallography data of target enzymes (e.g., PDB entries) to map binding interactions .

Q. How can contradictory data between computational predictions and experimental results for biological activity be resolved?

  • Methodology :

  • Validation Steps :

Replicate experiments under standardized conditions (e.g., pH, temperature).

Cross-validate computational models with alternative software (e.g., Schrödinger vs. MOE).

Use isothermal titration calorimetry (ITC) to measure binding affinities directly.

  • Case Example : If NMR data conflicts with docking predictions (e.g., tert-butyl group orientation), perform 1H^1H-13C^{13}C HSQC to confirm proton-carbon correlations .

Q. What strategies are effective for optimizing the synthesis yield of this compound while minimizing byproducts?

  • Methodology :

  • DoE Approach : Apply Design of Experiments (DoE) to vary reaction parameters (temperature, solvent ratio, catalyst loading). Analyze via Pareto charts to identify critical factors.
  • Byproduct Mitigation : Use scavenger resins (e.g., QuadraPure™ for excess reagents) or switch to flow chemistry for better heat/mass transfer.
  • Case Study : A 15% yield increase was achieved by replacing THF with DMF in cyclization steps, reducing diketopiperazine byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC50_{50} values across studies?

  • Methodology :

  • Standardization : Adopt uniform assay conditions (e.g., 25°C, pH 7.4 buffer).
  • Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD test) to identify outliers.
  • Example : IC50_{50} variations in kinase inhibition studies may arise from differences in ATP concentrations (1 mM vs. 100 µM) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight239.27 g/mol
HPLC Purity Threshold≥95% (C18 column, 254 nm)
Enzyme Inhibition (IC50_{50})12.3 µM (Xanthine Oxidase)
Thermal Stability (DSC)Melting Point: 218°C (decomposition)

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